Factor Xa Inhibitor Pharmacophore Performance: N5-Methyl vs. N5-Unsubstituted and N5-Isopropyl Analogs
The N5-methyl substitution on the tetrahydrothiazolo[5,4-c]pyridine core is critical for factor Xa (fXa) inhibitory activity. In a published SAR study, the full inhibitor compound incorporating the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety (compound 61) demonstrated orally potent anti-fXa activity with evident prolongation of prothrombin time (PT) and moderate bioavailability in rats, while other fused-bicyclic S4 binding elements lacking the N5-methyl group were less effective [1]. The X-ray crystal structure of the inhibitor–fXa complex (PDB 1V3X, resolution 2.20 Å) confirmed that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine occupies the S4 subsite with a novel intramolecular S–O close contact that stabilizes the bioactive conformation [1][2].
| Evidence Dimension | In vivo oral anti-fXa pharmacodynamic efficacy (rat model) |
|---|---|
| Target Compound Data | Orally potent anti-fXa activity; evident PT prolongation; moderate bioavailability (derived from the full inhibitor incorporating the target compound's scaffold as the S4 binding element) [1] |
| Comparator Or Baseline | Other fused-bicyclic rings containing an aliphatic amine (e.g., tetrahydrothienopyridine, tetrahydroisoquinoline) evaluated in the same series; specific quantitative comparator data not disclosed in abstract [1] |
| Quantified Difference | The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine type 61 was selected as the lead based on superior overall profile; exact fold-difference over comparators is not publicly available [1] |
| Conditions | Rat model of anticoagulation; oral administration; prothrombin time (PT) as pharmacodynamic readout [1] |
Why This Matters
For procurement decisions in anticoagulant drug discovery programs targeting fXa, this compound provides a validated S4 pharmacophore that has been crystallographically characterized in the target binding site, reducing the risk of synthesizing analogs with inferior target engagement.
- [1] Haginoya N, Kobayashi S, Komoriya S, et al. Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element. J Med Chem. 2004;47(21):5167-5182. doi:10.1021/jm049884d View Source
- [2] RCSB Protein Data Bank. 1V3X: Factor Xa in complex with inhibitor 1-[6-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl]carbonyl-2-carbamoyl-4-(6-chloronaphth-2-ylsulphonyl)piperazine. Deposited 2003-11-07. doi:10.2210/pdb1V3X/pdb View Source
